molecular formula C20H10N2O2 B12364473 Quinolino[2,3-b]acridine-7,14-dione

Quinolino[2,3-b]acridine-7,14-dione

Cat. No.: B12364473
M. Wt: 310.3 g/mol
InChI Key: ZJDQEEYSMBGACW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Quinacridone is typically synthesized from the 2,5-dianilide of terephthalic acid. The process involves the condensation of succinosuccinate esters with aniline, followed by cyclization to form dihydroquinacridone. This intermediate is then oxidized to produce quinacridone . The reaction conditions often include the use of sodium methoxide for cyclic condensation and subsequent acidification .

Industrial Production Methods

In industrial settings, quinacridone pigments are produced through a similar synthetic route but on a larger scale. The process involves the use of high-temperature reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Properties

Molecular Formula

C20H10N2O2

Molecular Weight

310.3 g/mol

IUPAC Name

quinolino[2,3-b]acridine-7,14-dione

InChI

InChI=1S/C20H10N2O2/c23-19-11-5-1-3-7-15(11)21-17-10-14-18(9-13(17)19)22-16-8-4-2-6-12(16)20(14)24/h1-10H

InChI Key

ZJDQEEYSMBGACW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC4=NC5=CC=CC=C5C(=O)C4=CC3=N2

Origin of Product

United States

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